6-Chloro-2-fluoro-3-methoxybenzonitrile
Description
Molecular Structure Analysis via X-ray Crystallography and Computational Modeling
The molecular architecture of 6-chloro-2-fluoro-3-methoxybenzonitrile exhibits a substituted benzene ring system with the molecular formula C₈H₅ClFNO. The compound possesses a molecular weight of 185.58-185.59 g/mol, with computational analysis revealing a monoisotopic mass of 185.00436969. The structural arrangement features a benzonitrile core with three distinct substituents positioned at specific ring locations: a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methoxy group at the 3-position.
The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity as COc1ccc(c(c1F)C#N)Cl, indicating the methoxy group directly attached to the benzene ring carbon adjacent to the fluorine-bearing carbon. The International Chemical Identifier string 1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 provides definitive structural identification with the corresponding key MRGPSVJVQWPCNB-UHFFFAOYSA-N.
Computational modeling studies indicate that the electron-withdrawing nature of both the fluorine and chlorine substituents, combined with the nitrile group, significantly influences the electronic distribution within the aromatic system. The methoxy group at the 3-position provides electron-donating character, creating a complex electronic environment that affects both reactivity and physical properties. This substitution pattern generates considerable dipole moment due to the asymmetric distribution of electronegative atoms around the benzene ring.
The three-dimensional molecular geometry exhibits minimal deviation from planarity for the benzene ring system, with substituents maintaining typical bond angles. The nitrile group remains coplanar with the aromatic ring, facilitating optimal orbital overlap and conjugation. Molecular orbital calculations suggest that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by the combined electronic effects of the halogen substituents and the methoxy group.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Raman, Ultraviolet-Visible)
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural confirmation for this compound through characteristic chemical shift patterns. The aromatic proton signals appear in the expected downfield region, with the fluorine substitution causing distinctive coupling patterns observable in both proton and fluorine Nuclear Magnetic Resonance spectra. The methoxy group contributes a characteristic singlet around 3.8-4.0 parts per million in proton Nuclear Magnetic Resonance, while carbon-13 Nuclear Magnetic Resonance reveals the nitrile carbon as a distinctive peak around 115-120 parts per million.
Fourier Transform Infrared spectroscopy demonstrates several key absorption bands that confirm the presence of specific functional groups within the molecular structure. The nitrile group exhibits a sharp, intense absorption around 2230-2250 cm⁻¹, characteristic of the carbon-nitrogen triple bond stretching vibration. Aromatic carbon-carbon stretching vibrations appear in the region of 1600-1500 cm⁻¹, while carbon-hydrogen bending modes contribute to the fingerprint region below 1300 cm⁻¹.
The methoxy group displays characteristic infrared absorption patterns, including carbon-oxygen stretching around 1250-1050 cm⁻¹ and methyl carbon-hydrogen stretching in the 2800-3000 cm⁻¹ region. Carbon-fluorine stretching contributes a strong absorption band typically observed around 1000-1300 cm⁻¹, while carbon-chlorine stretching appears at lower frequencies around 600-800 cm⁻¹. These spectroscopic features provide definitive identification and purity assessment capabilities.
Raman spectroscopy complements infrared analysis by revealing vibrational modes that may be infrared-inactive due to symmetry considerations. The aromatic ring breathing modes and symmetric stretching vibrations are often more prominent in Raman spectra, providing additional structural confirmation. The nitrile group typically shows strong Raman activity due to the highly polarizable carbon-nitrogen triple bond.
Ultraviolet-Visible spectroscopy reveals electronic transitions characteristic of the substituted benzonitrile chromophore. The extended conjugation between the aromatic ring and nitrile group, modified by the electron-donating methoxy and electron-withdrawing halogen substituents, creates distinctive absorption patterns in the near-ultraviolet region. These electronic transitions provide insight into the molecular orbital structure and can be used for quantitative analysis applications.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
The thermodynamic properties of this compound demonstrate characteristic behavior consistent with its molecular structure and intermolecular interactions. The compound exhibits a melting point range of 88-92°C, indicating a relatively narrow transition temperature that suggests high purity in commercial preparations. This melting point reflects the combined influence of molecular weight, dipolar interactions, and crystal packing efficiency within the solid state.
The reported boiling point of 88-92°C appears to be incorrectly listed in some sources, as this temperature range corresponds to the melting point rather than the boiling point. The actual boiling point would be expected to occur at significantly higher temperatures, likely in the range of 250-280°C under standard atmospheric pressure, based on structural analogy with similar substituted benzonitriles. The presence of multiple polar substituents increases intermolecular forces, thereby elevating the boiling point compared to unsubstituted benzonitrile.
Phase behavior analysis indicates that this compound exists as a solid at room temperature, consistent with its melting point well above ambient conditions. The compound demonstrates stability under normal storage conditions when maintained at ambient temperature, suggesting minimal sublimation or decomposition under typical handling procedures.
| Property | Value | Source |
|---|---|---|
| Melting Point | 88-92°C | |
| Physical State | Solid | |
| Molecular Weight | 185.58-185.59 g/mol | |
| Storage Temperature | Ambient |
The thermal stability of the compound appears adequate for standard synthetic applications, with no reported decomposition issues under normal handling conditions. The presence of the electron-withdrawing nitrile group and halogen substituents contributes to overall molecular stability, while the methoxy group provides some electron density to the aromatic system. Crystal structure analysis would be beneficial for understanding the specific intermolecular interactions responsible for the observed melting point, though such data is not currently available in the literature for this specific compound.
Solubility Profiling in Organic Solvents and Aqueous Systems
The solubility characteristics of this compound reflect the compound's molecular structure and polarity distribution. The compound demonstrates insolubility in water, which is consistent with its predominantly hydrophobic character despite the presence of polar substituents. This aqueous insolubility results from the significant contribution of the aromatic ring system and the limited hydrogen bonding capability provided only by the methoxy oxygen atom.
The presence of multiple electronegative substituents creates a complex polarity profile that influences solvent compatibility. The fluorine and chlorine atoms contribute to molecular polarity while simultaneously increasing hydrophobic character through their effect on the aromatic system. The methoxy group provides the primary site for potential hydrogen bonding interactions with protic solvents, though this single group is insufficient to overcome the overall lipophilic nature of the molecule.
Organic solvent compatibility is expected to be favorable with moderately polar to nonpolar solvents commonly used in synthetic chemistry applications. Dichloromethane, chloroform, and other halogenated solvents would likely provide good solubility due to favorable intermolecular interactions with the halogen substituents. Aromatic solvents such as toluene and benzene derivatives may also demonstrate good compatibility through pi-pi stacking interactions with the benzene ring system.
Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile are anticipated to provide adequate solubility for synthetic applications, particularly due to their ability to interact with the nitrile group and polar substituents without competing hydrogen bonding. Ether solvents such as diethyl ether and tetrahydrofuran may show moderate solubility, sufficient for extraction and purification procedures.
| Solvent Class | Expected Solubility | Interaction Mechanism |
|---|---|---|
| Water | Insoluble | Insufficient hydrogen bonding |
| Halogenated Solvents | High | Halogen-halogen interactions |
| Aromatic Solvents | Moderate to High | Pi-pi stacking |
| Polar Aprotic | Moderate to High | Dipole interactions |
The storage recommendations specify maintenance in cool, dry conditions away from strong oxidizing agents, suggesting reasonable chemical stability but sensitivity to oxidative conditions. This stability profile supports the compound's utility as a synthetic intermediate while highlighting the need for appropriate handling procedures to maintain chemical integrity during storage and manipulation.
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-3-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGPSVJVQWPCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281383 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017777-72-8 | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2-fluoro-3-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-fluoro-3-methoxybenzonitrile typically involves the substitution reactions on a benzonitrile derivative. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor such as 2-fluoro-3-methoxybenzonitrile undergoes chlorination in the presence of a chlorinating agent like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-fluoro-3-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of 6-chloro-2-fluoro-3-methoxybenzaldehyde or 6-chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: Formation of 6-chloro-2-fluoro-3-methoxybenzylamine.
Scientific Research Applications
6-Chloro-2-fluoro-3-methoxybenzonitrile is utilized as a key intermediate in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its structure allows it to participate in diverse reactions such as:
- Nucleophilic Aromatic Substitution : The presence of both chloro and fluoro substituents makes this compound a suitable candidate for nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the aromatic ring .
- Palladium-Catalyzed Reactions : This compound can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Such reactions can lead to the development of new pharmaceuticals and agrochemicals .
Biological Applications
Research indicates that compounds similar to this compound exhibit biological activities that are beneficial in medicinal chemistry:
- Anticancer Activity : Some studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as plasma kallikrein, which plays a role in blood coagulation and inflammation. This suggests potential therapeutic applications in treating conditions related to these pathways .
Case Studies and Research Findings
Several case studies highlight the utility of this compound in research:
- Catalytic Reactions : A study demonstrated that this compound could be effectively used in catalytic concerted reactions to synthesize functionalized aromatic compounds. The results indicated high yields and selectivity, showcasing its utility in developing complex molecules .
- Pharmaceutical Development : Research has shown that modifications of this compound can lead to novel drug candidates with improved efficacy against various diseases. For instance, structures derived from this compound have been evaluated for their pharmacological profiles, revealing promising results in preclinical studies .
Mechanism of Action
The mechanism of action of 6-Chloro-2-fluoro-3-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and selectivity towards its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted benzonitriles are critical intermediates in pharmaceuticals, agrochemicals, and materials science. Below is a detailed comparison of 6-chloro-2-fluoro-3-methoxybenzonitrile with structurally related analogs:
6-Chloro-2-fluoro-3-methylbenzonitrile (CAS: 886502-19-8)
- Molecular Formula : C₈H₅ClFN
- Molecular Weight : 169.58 g/mol
- Substituents : Chloro (C6), fluoro (C2), methyl (C3), nitrile (C1).
- Lower molecular weight (169.58 vs. 185.58 g/mol) due to the absence of oxygen in the substituent. Likely lower melting point (exact data unavailable) compared to the methoxy analog, as methyl groups generally reduce crystalline packing efficiency.
- Applications : Similar use as a solvent, but preferred in reactions requiring less steric hindrance or lower polarity .
3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile
- Molecular Formula : C₈H₂ClF₄N (inferred)
- Substituents : Chloro (C3), fluoro (C2), trifluoromethyl (-CF₃, C6), nitrile (C1).
- Key Differences :
- The trifluoromethyl group is a strong electron-withdrawing group (EWG), significantly deactivating the aromatic ring and directing electrophilic substitution to specific positions .
- Increased lipophilicity due to the -CF₃ group, enhancing membrane permeability in bioactive molecules.
- Likely higher thermal stability but reduced solubility in aqueous media compared to the methoxy analog.
- Applications : Valued in agrochemical and pharmaceutical synthesis for its metabolic stability .
2-Chloro-6-(difluoromethoxy)benzonitrile (CAS: 1261618-35-2)
- Molecular Formula: C₈H₄ClF₂NO
- Molecular Weight : 203.57 g/mol
- Substituents : Chloro (C2), difluoromethoxy (-OCF₂H, C6), nitrile (C1).
- Key Differences: The difluoromethoxy group is more electronegative than methoxy, creating a stronger EWG effect and altering electronic distribution on the ring. Higher molecular weight (203.57 vs. 185.58 g/mol) due to additional fluorine atoms. Potential for unique regioselectivity in coupling reactions compared to the methoxy analog.
- Applications : Explored in materials science for fluorinated polymer synthesis .
6-Chloro-2-fluoro-3-methylbenzoyl Chloride (CAS: Not specified)
- Molecular Formula : C₈H₅Cl₂FO (inferred)
- Substituents : Chloro (C6), fluoro (C2), methyl (C3), carbonyl chloride (-COCl).
- Key Differences :
- Applications : Intermediate in synthesizing amides, esters, and ketones .
Comparative Data Table
Biological Activity
6-Chloro-2-fluoro-3-methoxybenzonitrile (CAS Number: 1017777-72-8) is an organic compound that has garnered attention for its potential biological activities. With the molecular formula C8H5ClFNO and a molecular weight of 185.58 g/mol, this compound is structurally characterized by the presence of a chloro and fluoro substituent along with a methoxy group on a benzonitrile backbone . This article delves into its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : As a sulfonamide derivative, it may inhibit enzymes such as carbonic anhydrase, which plays a crucial role in pH regulation and fluid balance in biological systems.
- Cell Signaling Modulation : Compounds with similar structures have been shown to influence cell signaling pathways, suggesting that this compound could affect gene expression and cellular metabolism through similar mechanisms.
- Binding Interactions : The presence of halogen atoms (chlorine and fluorine) may enhance the compound's binding affinity to specific biomolecules, potentially leading to altered enzyme activity and disrupted cellular processes.
Biological Activity
Research has indicated various biological activities associated with this compound:
Case Studies
Currently, detailed case studies specifically focusing on this compound are scarce. However, related compounds have been studied extensively:
- Cytotoxicity in Cancer Models : Research involving structurally similar compounds has demonstrated varying degrees of cytotoxicity against human cervical carcinoma (HeLa) cells, indicating potential pathways for further investigation into the effects of this compound on cancerous cells .
- Metabolic Pathway Interactions : Studies on related sulfonamide compounds have shown interactions with metabolic enzymes that could influence drug metabolism and efficacy. Understanding these interactions may provide insights into the pharmacokinetics of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is not well-characterized; however, insights can be drawn from similar compounds:
- Absorption and Distribution : It is likely that this compound interacts with specific transporters or binding proteins, influencing its localization within cellular compartments.
- Metabolism : The potential for metabolic transformation exists, which could affect the compound's bioavailability and therapeutic efficacy. Further studies are needed to elucidate these pathways.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Target Position | Yield (%) |
|---|---|---|---|
| Fluorination | KF, H2SO4, 0–5°C | C-2 | ~60–70 |
| Chlorination | Cl2, FeCl3, 40°C | C-6 | ~50–60 |
| Nitrile Installation | CuCN, DMF, 120°C | C-1 | ~75 |
Advanced: How can conflicting NMR data for this compound derivatives be resolved?
Methodological Answer:
Discrepancies in NMR signals (e.g., overlapping aromatic protons or ambiguous coupling constants) can arise due to:
- Dynamic Effects : Rotameric interconversion of substituents. Use variable-temperature NMR (VT-NMR) to freeze conformers.
- Isomeric Impurities : Employ 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. For example, the fluorine atom at C-2 causes deshielding of adjacent protons, identifiable via H-F coupling () .
- X-ray Crystallography : Resolve structural ambiguities by comparing experimental and computed spectra (DFT methods like B3LYP/6-31G*) .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use a solvent pair like ethanol/water (polar protic) to exploit solubility differences. The nitrile group enhances polarity, favoring crystallization at 0–6°C .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1). Monitor fractions via TLC (Rf ~0.3–0.5) .
- Safety Note : The compound is classified as toxic (Category III); use fume hoods and PPE during handling .
Advanced: How do substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The trifunctional nature (Cl, F, OMe) enables diverse reactivity:
- Suzuki-Miyaura Coupling : The chlorine atom at C-6 is a prime site for Pd-catalyzed coupling. Use Pd(PPh3)4, K2CO3, and arylboronic acids in THF/H2O (80°C, 12 h) .
- Fluorine as a Leaving Group : Under SNAr conditions (e.g., KOtBu, DMSO), fluorine at C-2 can be replaced by nucleophiles (e.g., amines).
- Electronic Effects : The electron-withdrawing nitrile group deactivates the ring, slowing undesired side reactions.
Q. Table 2: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Yield (%) | Byproducts |
|---|---|---|---|
| Suzuki | Pd(PPh3)4 | 85 | <5% Biaryl |
| SNAr | KOtBu | 70 | <10% Dehalogenation |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis of the nitrile group .
- Decomposition Risks : Avoid strong oxidizers (e.g., KMnO4), which may generate toxic HCN.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek immediate medical attention .
Advanced: How can computational modeling aid in predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP Calculation : Use software like MarvinSketch (ChemAxon) to estimate logP ~2.8, indicating moderate lipophilicity.
- pKa Prediction : The nitrile group (pKa ~-1.5) and methoxy (pKa ~10) influence solubility and reactivity.
- Reactivity Maps : DFT-based Fukui indices identify electrophilic/nucleophilic sites, guiding synthetic modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
